Ethyl 2-(3-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features an ethyl ester group, a methoxy-substituted aniline moiety, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Aniline Moiety: The methoxyaniline group can be introduced via nucleophilic substitution reactions, where the thiazole intermediate reacts with 3-methoxyaniline.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(3-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(3-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(4-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a different position of the methoxy group, which can affect its chemical reactivity and biological activity.
Ethyl 2-(3-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylate:
Ethyl 2-(3-methoxyanilino)-4-ethyl-1,3-thiazole-5-carboxylate: Variation in the alkyl group attached to the thiazole ring, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
ethyl 2-(3-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)15-14(20-12)16-10-6-5-7-11(8-10)18-3/h5-8H,4H2,1-3H3,(H,15,16) |
InChI Key |
BUQTUUHVSYWYMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
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